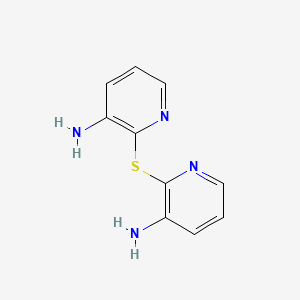
2-(3-Aminopyridin-2-yl)sulfanylpyridin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Pyridinamine, 2,2’-thiobis- is an organic compound with the molecular formula C10H10N4S It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N The compound is characterized by the presence of an amine group (-NH2) attached to the third position of the pyridine ring and a thiobis group (-S-) linking two pyridine rings
Méthodes De Préparation
The synthesis of 3-Pyridinamine, 2,2’-thiobis- can be achieved through several methods. One common synthetic route involves the reaction of 3-aminopyridine with sulfur-containing reagents. For example, the reaction of 3-aminopyridine with sulfur dichloride (SCl2) under controlled conditions can yield 3-Pyridinamine, 2,2’-thiobis-. Another method involves the use of thiourea as a sulfur source, where 3-aminopyridine reacts with thiourea in the presence of a suitable catalyst to form the desired compound .
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure efficient production.
Analyse Des Réactions Chimiques
3-Pyridinamine, 2,2’-thiobis- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The amine group in 3-Pyridinamine, 2,2’-thiobis- can undergo nucleophilic substitution reactions with various electrophiles.
Applications De Recherche Scientifique
3-Pyridinamine, 2,2’-thiobis- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has shown that derivatives of 3-Pyridinamine, 2,2’-thiobis- exhibit pharmacological activities, such as anti-inflammatory and analgesic effects.
Mécanisme D'action
The mechanism of action of 3-Pyridinamine, 2,2’-thiobis- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to its anti-inflammatory effects . The thiobis group allows for the formation of disulfide bonds, which can stabilize the compound’s interaction with its targets.
Comparaison Avec Des Composés Similaires
3-Pyridinamine, 2,2’-thiobis- can be compared with other similar compounds, such as:
2-Thiopyridine: This compound has a similar thiobis group but differs in the position of the amine group. It exhibits different chemical reactivity and biological activities.
3-Aminopyridine: Lacking the thiobis group, this compound has different physical and chemical properties. It is less reactive in certain types of chemical reactions compared to 3-Pyridinamine, 2,2’-thiobis-.
Thieno[2,3-b]pyridine: This compound contains a fused thiophene ring, which imparts unique electronic properties and makes it useful in materials science.
Propriétés
Formule moléculaire |
C10H10N4S |
|---|---|
Poids moléculaire |
218.28 g/mol |
Nom IUPAC |
2-(3-aminopyridin-2-yl)sulfanylpyridin-3-amine |
InChI |
InChI=1S/C10H10N4S/c11-7-3-1-5-13-9(7)15-10-8(12)4-2-6-14-10/h1-6H,11-12H2 |
Clé InChI |
WLRKBOINQIHJQC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(N=C1)SC2=C(C=CC=N2)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


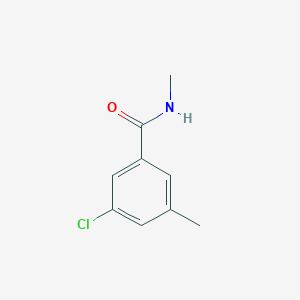
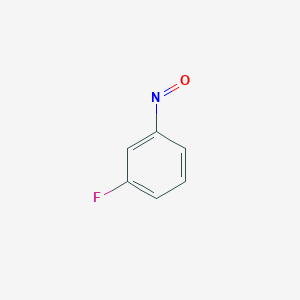
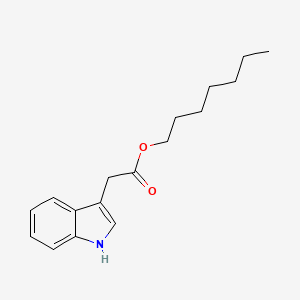
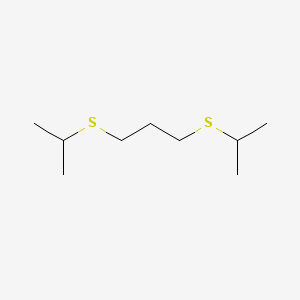
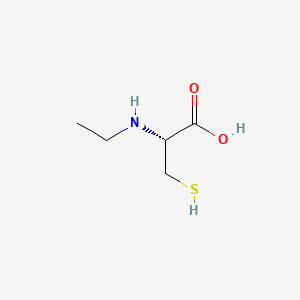
![Spiro[fluorene-9,3'-isochromen]-1'(4'h)-one](/img/structure/B14747179.png)

![propan-2-yl N-[2-fluoro-5-(trifluoromethyl)phenyl]carbamate](/img/structure/B14747190.png)

![2-[4-(4-fluorophenyl)-2-(hydroxymethyl)-5-oxazolyl]-N-propan-2-yl-4-thiazolecarboxamide](/img/structure/B14747198.png)
![Azuleno[4,5-B]oxirene](/img/structure/B14747199.png)
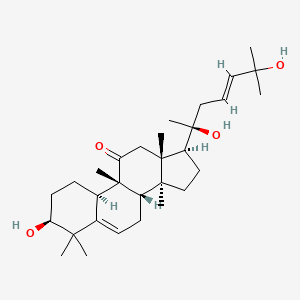
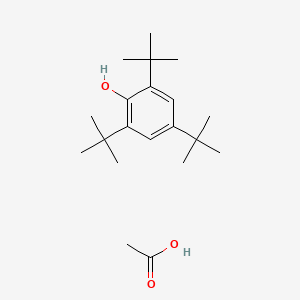
![(R)-(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanamine](/img/structure/B14747218.png)
